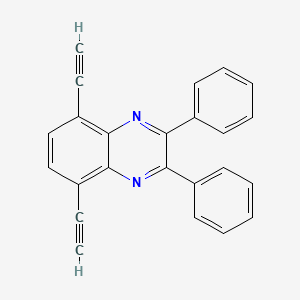

Quinoxaline, 5,8-diethynyl-2,3-diphenyl-

Description

Contextual Significance within Heterocyclic Chemistry and π-Conjugated Systems

Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring. nih.govacs.org This core structure is a well-established component in a wide array of pharmacologically active compounds. bath.ac.uknih.gov In the context of materials science, the quinoxaline (B1680401) moiety is recognized as an electron-deficient system, making it a valuable building block for n-type organic semiconductors.

The introduction of ethynyl (B1212043) (acetylenic) groups at the 5- and 8-positions of the quinoxaline ring, along with phenyl groups at the 2- and 3-positions, creates a highly π-conjugated system. These systems, characterized by alternating single and multiple bonds, are crucial for facilitating charge transport in organic electronic devices. The rigid and linear nature of the ethynyl linkages extends the conjugation of the aromatic system, influencing the electronic and photophysical properties of the resulting materials. rsc.org The interplay between the electron-accepting quinoxaline core and the tunable nature of the phenyl and ethynyl substituents allows for the precise engineering of molecular orbitals and band gaps, a key aspect in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net

Historical Development of Diethynyl-Substituted Quinoxaline Architectures

The synthesis of substituted quinoxalines has a long history, with a common and effective method being the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. acs.orgijidd.com The parent 2,3-diphenylquinoxaline (B159395) is synthesized via the condensation of o-phenylenediamine and benzil. ijidd.com

The introduction of ethynyl groups onto the quinoxaline framework has been largely facilitated by the advent of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. amazonaws.comrsc.org This reaction allows for the efficient formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. In the case of 5,8-diethynyl-2,3-diphenylquinoxaline, a typical synthetic route would involve the Sonogashira coupling of a 5,8-dihalo-2,3-diphenylquinoxaline precursor with a suitable protected acetylene, such as trimethylsilylacetylene, followed by deprotection. amazonaws.com The synthesis of unsymmetrical diethynyl quinoxalines has also been explored through sequential Sonogashira coupling reactions, highlighting the versatility of this approach in creating complex quinoxaline architectures. amazonaws.com

The development of these synthetic methodologies has been crucial in allowing researchers to systematically explore the structure-property relationships of diethynyl-substituted quinoxalines, paving the way for their application in advanced materials.

Rationale for Investigating 5,8-diethynyl-2,3-diphenylquinoxaline as a Building Block in Contemporary Materials Science

The investigation of 5,8-diethynyl-2,3-diphenylquinoxaline as a molecular building block is driven by its potential to form highly ordered, π-conjugated polymers and materials with desirable electronic properties. The rigid, planar structure of the quinoxaline core, combined with the linear ethynyl linkers, promotes strong intermolecular π-π stacking interactions, which are essential for efficient charge transport.

The phenyl substituents at the 2- and 3-positions can be further functionalized to enhance solubility and influence the solid-state packing of the molecules. The diethynyl functionality provides reactive sites for polymerization reactions, such as polycondensation, to create well-defined conjugated polymers. These polymers are being explored for their potential use as electron-accepting materials in organic solar cells and as emissive components in OLEDs. The ability to fine-tune the electronic properties through substitution on the phenyl rings makes 5,8-diethynyl-2,3-diphenylquinoxaline a versatile platform for the development of next-generation organic electronic materials. The crystal structure of 5,8-diethynyl-2,3-diphenylquinoxaline has been reported, providing valuable insight into its solid-state packing and potential for creating ordered materials. bath.ac.uk

Compound Data

| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Quinoxaline, 5,8-diethynyl-2,3-diphenyl- | C28H16N2 | 380.44 | - | - |

| 2,3-Diphenylquinoxaline | C20H14N2 | 282.35 | White to light yellow crystalline powder | 125 - 128 |

| Benzil | C14H10O2 | 210.23 | Yellow crystalline solid | 94 - 95 |

| o-Phenylenediamine | C6H8N2 | 108.14 | White to brownish solid | 102 - 104 |

| Trimethylsilylacetylene | C5H10Si | 98.22 | Colorless liquid | - |

Spectroscopic Data for 2,3-Diphenylquinoxaline (Core Structure)

| Spectroscopy Type | Key Signals |

| ¹H NMR (CDCl₃) | δ 8.19 (m, 2H), 7.78 (m, 2H), 7.53 (m, 4H), 7.35 (m, 6H) |

| ¹³C NMR (CDCl₃) | δ 153.4, 141.2, 139.0, 130.0, 129.8, 129.2, 128.8, 128.3 |

| IR (KBr, cm⁻¹) | 3057, 3028, 1548 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

316384-83-5 |

|---|---|

Molecular Formula |

C24H14N2 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

5,8-diethynyl-2,3-diphenylquinoxaline |

InChI |

InChI=1S/C24H14N2/c1-3-17-15-16-18(4-2)22-21(17)25-23(19-11-7-5-8-12-19)24(26-22)20-13-9-6-10-14-20/h1-2,5-16H |

InChI Key |

AGAFSCQKJFATLC-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C2C(=C(C=C1)C#C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Quinoxaline, 5,8 Diethynyl 2,3 Diphenyl , and Its Precursors

Precursor Synthesis Strategies for the 5,8-Dibromo-2,3-diphenylquinoxaline Core

The principal precursor, 5,8-dibromo-2,3-diphenylquinoxaline, is most commonly synthesized through a direct condensation reaction, which builds the quinoxaline (B1680401) ring system with the bromine atoms already in place.

Condensation Reactions of Ortho-Phenylenediamines with Benzil and Related Dicarbonyl Compounds

The formation of the 2,3-diphenylquinoxaline (B159395) scaffold is a classic example of the Hinsberg quinoxaline synthesis. This method involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. To obtain the 5,8-dibromo substituted core, the reaction is performed between 3,6-dibromobenzene-1,2-diamine (B1314658) and benzil .

The reaction proceeds by heating the two reactants, typically in a solvent such as ethanol or acetic acid. nih.govijiset.com The mechanism involves the initial formation of a di-imine intermediate, which then undergoes cyclization and subsequent aromatization to yield the stable quinoxaline ring. While the reaction can proceed without a catalyst, acidic conditions are often employed to accelerate the condensation and cyclization steps. A variety of catalysts and conditions have been explored to improve the efficiency and yield of this transformation for related quinoxaline syntheses. nih.gov

Table 1: Conditions for the Synthesis of 2,3-Diphenylquinoxaline Derivatives via Condensation

| Diamine Reactant | Dicarbonyl Reactant | Catalyst/Solvent | Conditions | Yield | Reference |

| o-Phenylenediamine (B120857) | Benzil | Rectified Spirit | Reflux, 1 hour | 75% | ijiset.com |

| o-Phenylenediamine | Benzil | Bentonite Clay K-10 / Ethanol | Room Temp, 20 min | 92% | nih.gov |

| o-Phenylenediamine | Benzil | Hexafluoroisopropanol (HFIP) | Room Temp, 1 hour | 95% | nih.gov |

Selective Halogenation Protocols for the Quinoxaline Moiety

An alternative, though often less direct, approach to the 5,8-dibromo precursor involves the initial synthesis of unsubstituted 2,3-diphenylquinoxaline followed by selective halogenation. Direct C-H functionalization of heterocyclic rings is an active area of research, but achieving high regioselectivity on a multi-substituted system like 2,3-diphenylquinoxaline can be challenging.

The electronic properties of the quinoxaline ring direct electrophilic substitution. However, the presence of the two phenyl groups at the 2 and 3 positions influences the electron density across the benzo-fused ring. Palladium-catalyzed C-H activation methodologies have been developed for the ortho-iodination of specific arenes, demonstrating the potential for directed functionalization. beilstein-journals.orgbeilstein-journals.org For quinoline systems, methods for selective C5-bromination have been developed, often utilizing directing groups to achieve site-selectivity. researchgate.net However, achieving selective C-H bromination at both the 5 and 8 positions simultaneously without affecting other positions on the 2,3-diphenylquinoxaline core is synthetically complex. Consequently, the condensation route using pre-brominated 3,6-dibromobenzene-1,2-diamine is the more common and regiochemically precise strategy.

Ethynylation Reactions for Terminal Alkyne Incorporation

Once the 5,8-dibromo-2,3-diphenylquinoxaline precursor is obtained, the terminal alkyne groups are introduced through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira Coupling)

The Sonogashira reaction is the most prominent and widely used method for forming a C(sp²)-C(sp) bond, making it ideal for the synthesis of Quinoxaline, 5,8-diethynyl-2,3-diphenyl- . libretexts.orgwikipedia.org This reaction couples the 5,8-dibromo-2,3-diphenylquinoxaline with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium(0) catalyst and a copper(I) co-catalyst.

The catalytic cycle involves two interconnected processes. libretexts.org The palladium cycle begins with the oxidative addition of the aryl bromide (the quinoxaline precursor) to the Pd(0) species. The copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne and the Cu(I) salt. A transmetalation step then occurs, where the acetylide group is transferred from copper to the palladium complex. wikipedia.org Finally, reductive elimination from the palladium complex yields the final alkynylated quinoxaline product and regenerates the Pd(0) catalyst. wikipedia.org An amine base, such as triethylamine, is used to scavenge the HBr produced during the reaction.

Optimization of Reaction Conditions, Ligand Systems, and Catalytic Efficiency

The efficiency of the Sonogashira coupling is highly dependent on the optimization of several reaction parameters. Key variables include the choice of palladium source, ligands, copper co-catalyst, base, and solvent.

Catalyst System : Common palladium pre-catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. The choice of phosphine ligands is critical; bulky and electron-rich ligands can enhance catalytic activity, particularly for less reactive aryl chlorides or bromides. libretexts.org While traditionally used, the copper(I) co-catalyst (e.g., CuI) can sometimes lead to undesirable alkyne homocoupling (Glaser coupling). This has led to the development of copper-free Sonogashira protocols, which often require specific ligand systems or different reaction conditions to be effective. researchgate.netnih.gov

Base and Solvent : The base is crucial for neutralizing the hydrogen halide byproduct and for the deprotonation of the terminal alkyne. Amines like triethylamine or diisopropylamine are standard. The solvent must be capable of dissolving the reactants and catalysts; common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Reaction Conditions : Temperature and reaction time are optimized to ensure complete conversion while minimizing side reactions. For di-substituted substrates like 5,8-dibromo-2,3-diphenylquinoxaline, careful control of stoichiometry and conditions is necessary to ensure ethynylation occurs at both bromine positions.

Table 2: Selected Parameters for Sonogashira Coupling Optimization

| Parameter | Variation | Effect | Reference |

| Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd₂(dba)₃ | Affects catalyst stability and activity. | libretexts.org |

| Ligand | Phosphines (e.g., PPh₃), N-Heterocyclic Carbenes (NHCs) | Influences reaction rate and efficiency; bulky, electron-rich ligands can improve performance. | libretexts.org |

| Co-catalyst | CuI, CuBr | Facilitates alkyne activation but can cause homocoupling; copper-free systems are an alternative. | researchgate.net |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), Cs₂CO₃ | Neutralizes acid byproduct; choice can affect reaction rate and yield. | kaust.edu.sa |

| Solvent | DMF, THF, Toluene, Acetonitrile | Affects solubility and reaction kinetics. | organic-chemistry.org |

Green Chemistry Approaches in the Synthesis of Ethynyl-Substituted Quinoxalines

Efforts to align the synthesis of quinoxaline derivatives with the principles of green chemistry have focused on both the initial condensation and the subsequent cross-coupling steps.

For the synthesis of the quinoxaline core, green approaches include the use of biodegradable, non-toxic catalysts like citric acid or heterogeneous catalysts like bentonite clay, which can be easily recovered and reused. nih.gov The use of alternative energy sources, such as ultrasonic or microwave irradiation, can significantly reduce reaction times and energy consumption compared to conventional refluxing. ijiset.com

In the context of the Sonogashira coupling, several green innovations have been reported:

Sustainable Solvents : Replacing traditional volatile organic solvents like DMF with water or bio-based solvents such as N-hydroxyethylpyrrolidone (HEP) significantly reduces the environmental impact. nih.govbohrium.comacs.org The use of saponin, a natural surfactant, can facilitate micellar catalysis in water at ambient temperatures. bohrium.com

Catalyst Recycling : Employing sulfonated phosphine ligands can render the palladium catalyst water-soluble, allowing for its separation from the organic product and subsequent recycling. nih.gov

Energy Efficiency : Microwave-assisted Sonogashira reactions can dramatically shorten reaction times from hours to minutes, often leading to higher yields and cleaner reactions. organic-chemistry.orgmdpi.comrsc.org Protocols have been developed that are solvent-free, with reactants adsorbed onto a solid support like alumina. researchgate.net This approach minimizes waste and simplifies purification.

These greener methodologies offer sustainable alternatives for the production of Quinoxaline, 5,8-diethynyl-2,3-diphenyl- and related compounds, reducing waste, energy use, and the reliance on hazardous materials.

Advanced Purification and Isolation Techniques for High-Purity Conjugated Systems

The electronic and photophysical properties of conjugated systems, such as Quinoxaline, 5,8-diethynyl-2,3-diphenyl-, are highly sensitive to impurities. Therefore, achieving high purity is a critical step in the synthesis of these materials for their application in organic electronics. A multi-step purification strategy is often necessary to remove residual reactants, catalysts, and side products effectively.

Initially, column chromatography is a widely employed technique for the primary purification of quinoxaline derivatives. nih.govgoogle.com For compounds like 5,8-diethynyl-2,3-diphenylquinoxaline, a silica gel stationary phase is commonly used. A gradient elution, starting with a non-polar solvent such as n-hexane and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane, can effectively separate the target compound from impurities with different polarities. mdpi.com Flash chromatography can be an efficient variation of this technique. researchgate.net

Following chromatography, recrystallization is a powerful method for further purification and for obtaining crystalline material. nih.gov The selection of an appropriate solvent or solvent system is crucial. The ideal solvent will dissolve the compound at an elevated temperature but show limited solubility at room temperature, allowing for the formation of high-purity crystals upon cooling. The slow growth of crystals helps to exclude impurities from the crystal lattice. For many quinoxaline derivatives, hot ethanol has been successfully used for recrystallization. orientjchem.orgnih.gov

For achieving the ultra-high purity often required for electronic device fabrication, sublimation under high vacuum is a superior purification method for organic compounds that can sublime without decomposition. embibe.comresearchgate.netlibretexts.orgutoronto.ca This process involves heating the material under reduced pressure, causing it to transition directly from the solid to the gas phase, leaving non-volatile impurities behind. libretexts.orgutoronto.ca The gaseous compound then crystallizes on a cooled surface, known as a cold finger, yielding a product of very high purity. libretexts.org This technique is particularly effective at removing trace impurities and any residual solvents. utoronto.ca The efficiency of sublimation can be influenced by factors such as temperature, pressure, and the physical form of the material being purified. researchgate.netgoogle.com

The purity of the final product is typically assessed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and identify any proton-containing impurities. High-Performance Liquid Chromatography (HPLC) is a sensitive technique for detecting and quantifying trace impurities. For crystalline materials, the melting point is a good indicator of purity, as impurities tend to broaden and depress the melting range.

Below is a data table summarizing the common advanced purification techniques for high-purity conjugated systems.

| Purification Technique | Typical Conditions | Purity Achieved | Key Advantages | Common Limitations |

| Column Chromatography | Silica gel, gradient elution (e.g., n-hexane/ethyl acetate) | >98% | Effective for initial separation of multi-component mixtures. | Can be time-consuming and require large volumes of solvent. |

| Recrystallization | Single or mixed solvent systems (e.g., hot ethanol) | >99.5% | Cost-effective, can yield high-quality crystals. | Dependent on the compound's solubility profile; potential for product loss. |

| Sublimation | High vacuum (e.g., 10⁻⁵ to 10⁻⁶ torr), controlled heating | >99.9% | Excellent for removing non-volatile and trace impurities; solvent-free. | Requires specialized equipment; not suitable for thermally unstable compounds. |

Chemical Reactivity and Derivatization Strategies of Quinoxaline, 5,8 Diethynyl 2,3 Diphenyl

Reactivity of the Terminal Ethynyl (B1212043) Groups

The presence of two terminal ethynyl groups at the 5 and 8 positions of the quinoxaline (B1680401) core is a defining feature of this molecule, opening up a wide array of possibilities for polymerization and functionalization.

Cycloaddition Reactions (e.g., Huisgen Cycloadditions) for Polymerization and Functionalization

The terminal alkyne moieties of 5,8-diethynyl-2,3-diphenylquinoxaline are prime candidates for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of Huisgen cycloadditions. This reaction would involve treating the diethynyl quinoxaline with various difunctional or monofunctional organic azides to yield 1,2,3-triazole-linked polymers or discrete functionalized molecules, respectively. The resulting triazole rings are highly stable and introduce additional heteroatoms into the molecular framework, which can influence the material's electronic properties and solubility.

The tandem cyclization of ortho-dialkynyl-quinoxaline derivatives with reagents like sodium azide (B81097) has been reported to form new heterocyclic rings fused to the quinoxaline system. researchgate.net This suggests that the diethynyl groups of the target compound could undergo similar intramolecular or intermolecular cyclizations, leading to novel extended aromatic systems.

Metal-Mediated Coupling Reactions for Extended Conjugation

Metal-mediated coupling reactions, particularly the Sonogashira coupling, are a powerful tool for extending the conjugated π-system of 5,8-diethynyl-2,3-diphenylquinoxaline. wikipedia.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide can be employed to introduce a wide variety of functional groups. wikipedia.org For instance, coupling with substituted aryl halides can lead to the formation of larger, more complex aromatic structures with tailored electronic and photophysical properties.

The Sonogashira reaction is known for its mild reaction conditions and tolerance of various functional groups, making it a highly versatile method for derivatization. nih.gov Both copper-cocatalyzed and copper-free Sonogashira protocols have been developed, with the latter being advantageous in preventing the undesirable homocoupling of terminal alkynes (Glaser coupling). wikipedia.org The iterative application of Sonogashira couplings can be used to construct highly conjugated oligomers and polymers with a quinoxaline-based backbone.

Table 1: Examples of Metal-Mediated Coupling Reactions for Terminal Alkynes

| Reaction | Catalyst/Reagents | Reactant for Ethynyl Group | Potential Product Feature |

|---|---|---|---|

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂), Cu co-catalyst (optional), base | Aryl/vinyl halide | Extended π-conjugation, formation of C(sp)-C(sp²) bonds |

| Glaser Coupling | Cu salts, oxidant (e.g., O₂) | Another terminal alkyne | Dimerization of the quinoxaline unit through a diyne bridge |

Reactivity of the Quinoxaline Core and Phenyl Substituents

The quinoxaline core and its phenyl substituents also present opportunities for chemical modification, although their reactivity is generally lower than that of the terminal alkynes.

Electrophilic and Nucleophilic Substitution Patterns on the Quinoxaline Ring

The quinoxaline ring system is an electron-deficient aromatic structure, which generally makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atoms if a suitable leaving group is present. However, in 5,8-diethynyl-2,3-diphenylquinoxaline, the ring is fully substituted, making direct nucleophilic substitution challenging without prior modification.

Electrophilic aromatic substitution on the quinoxaline ring itself is difficult due to its electron-deficient nature. However, the phenyl substituents at the 2 and 3 positions are more amenable to electrophilic attack. Standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely occur on these phenyl rings, with the substitution pattern being directed by the existing groups.

Redox Chemistry of the Quinoxaline Moiety

The quinoxaline moiety is known to be redox-active. The nitrogen atoms in the pyrazine (B50134) ring can undergo reduction. This property is fundamental to the biological activities observed in many quinoxaline derivatives. sapub.org The redox potential of the quinoxaline core in 5,8-diethynyl-2,3-diphenylquinoxaline can be influenced by the nature of the substituents. The electron-withdrawing ethynyl groups would be expected to raise the reduction potential, making the molecule easier to reduce compared to unsubstituted 2,3-diphenylquinoxaline (B159395). This tunable redox behavior is of interest for applications in electronic materials and as catalysts.

Strategies for Architectural Modification and Functional Group Interconversion

The combination of reactive sites on 5,8-diethynyl-2,3-diphenylquinoxaline allows for a multitude of strategies for creating complex molecular architectures and performing functional group interconversions.

The terminal alkynes can be converted into other functional groups. For example, hydration of the alkyne can yield ketones, while reduction can lead to the corresponding alkenes or alkanes, providing a means to fine-tune the electronic and steric properties of the molecule.

A powerful strategy for architectural modification involves a multi-step approach. For instance, a Sonogashira coupling could be used to introduce a new functional group at one of the ethynyl positions. rsc.org This new group could then be further modified. For example, coupling with a protected aminophenyl halide, followed by deprotection, would yield an amino-functionalized derivative that could be used in subsequent amide coupling or diazotization reactions.

Furthermore, the synthesis of quinoxaline derivatives can be achieved through various methods, including the condensation of o-phenylenediamines with α-dicarbonyl compounds. sapub.orgnih.gov By using appropriately substituted precursors, a wide range of functional groups can be incorporated into the quinoxaline core from the outset.

Theoretical and Computational Investigations of Quinoxaline, 5,8 Diethynyl 2,3 Diphenyl

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO Energy Levels)

The electronic structure of Quinoxaline (B1680401), 5,8-diethynyl-2,3-diphenyl- is central to its potential applications in organic electronics. The analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its charge transport characteristics.

The HOMO level is indicative of a molecule's electron-donating capability (p-type behavior), while the LUMO level relates to its electron-accepting ability (n-type behavior). For quinoxaline derivatives, the HOMO is typically characterized by electron density distributed across the π-conjugated backbone, whereas the LUMO is often localized on the electron-deficient quinoxaline core. The introduction of electron-withdrawing ethynyl (B1212043) groups at the 5 and 8 positions, combined with the phenyl substituents at the 2 and 3 positions, is expected to modulate these energy levels significantly.

Based on computational studies of similar 2,3-diphenylquinoxaline (B159395) derivatives, the HOMO and LUMO energy levels for Quinoxaline, 5,8-diethynyl-2,3-diphenyl- are anticipated to fall within a range that makes it a candidate for electron-transporting or ambipolar materials in electronic devices.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Quinoxaline Derivatives

| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Diphenylquinoxaline Derivatives | -5.8 to -6.2 | -2.8 to -3.4 | 2.8 to 3.0 |

| Ethynyl-substituted Heterocycles | -5.5 to -6.0 | -2.5 to -3.0 | 2.5 to 3.0 |

Note: This table presents typical energy ranges found in the literature for structurally related compounds and serves as an estimation for Quinoxaline, 5,8-diethynyl-2,3-diphenyl-.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure and optimized molecular geometry of molecules. For compounds like Quinoxaline, 5,8-diethynyl-2,3-diphenyl-, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are standard for predicting its three-dimensional structure and electronic properties. aps.orgriken.jp

The optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. A critical aspect for this molecule would be the dihedral angles between the quinoxaline core and the two phenyl rings at the 2 and 3 positions. A more planar conformation generally leads to enhanced π-conjugation and improved charge transport properties. The presence of the linear ethynyl groups at the 5 and 8 positions is expected to contribute to the rigidity of the molecular backbone. cas.cz

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

To investigate the excited-state properties and predict the absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach. aps.org By simulating the electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and the nature of these transitions (e.g., π-π* or intramolecular charge transfer).

For Quinoxaline, 5,8-diethynyl-2,3-diphenyl-, TD-DFT calculations would likely predict strong absorption in the UV-visible region, characteristic of π-conjugated systems. The calculations would identify the key electronic transitions, such as those from the HOMO to the LUMO, which are fundamental to the molecule's photophysical behavior. The results of such calculations are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). kallipos.gr

Computational Prediction of Optoelectronic Parameters (e.g., Band Gaps, Charge Transfer Characteristics)

Computational methods provide a direct route to estimating key optoelectronic parameters. The energy difference between the HOMO and LUMO levels provides a theoretical estimate of the electronic band gap, a fundamental property for semiconductor applications. aps.org For quinoxaline-based materials, these band gaps are tunable through chemical modification. cas.cz

Charge transfer characteristics can also be assessed computationally. The analysis of the spatial distribution of the HOMO and LUMO can indicate the direction of charge transfer upon photoexcitation. For donor-acceptor type molecules, a clear spatial separation of the HOMO and LUMO is indicative of intramolecular charge transfer (ICT), a desirable property for many optoelectronic applications. The electron-deficient nature of the quinoxaline core suggests that it acts as the acceptor unit in such transitions.

Table 2: Predicted Optoelectronic Properties based on Analogous Compounds

| Parameter | Predicted Value/Characteristic |

|---|---|

| Electronic Band Gap (E_g) | 2.5 - 3.0 eV |

| Charge Injection Barrier | Moderate to low for electrons |

| Charge Transport | Likely ambipolar with good electron mobility |

| Intramolecular Charge Transfer | Expected from phenyl/ethynyl units to quinoxaline core |

Note: These predictions are based on trends observed in published computational studies of similar quinoxaline derivatives.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides insights into a single, optimized molecule, Molecular Dynamics (MD) simulations can explore the conformational landscape and intermolecular interactions in a larger system, such as a thin film or a solution. By simulating the movement of atoms and molecules over time, MD can reveal the preferred packing arrangements and the dynamics of molecular motion.

For Quinoxaline, 5,8-diethynyl-2,3-diphenyl-, MD simulations would be valuable for understanding how molecules pack in the solid state, which is critical for charge transport in thin-film devices. These simulations can help predict the degree of π-π stacking and other intermolecular interactions that facilitate or hinder charge hopping between adjacent molecules. Such insights are essential for bridging the gap between the properties of a single molecule and the performance of a bulk material.

Advanced Spectroscopic and Structural Characterization of Quinoxaline, 5,8 Diethynyl 2,3 Diphenyl

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structure

The definitive three-dimensional structure of Quinoxaline (B1680401), 5,8-diethynyl-2,3-diphenyl- in the solid state has been determined by single-crystal X-ray diffraction. A study published in 2002 by Khan, M. S., et al., provides a detailed crystallographic report on this molecule scispace.com.

The analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c. The quinoxaline ring system itself is essentially planar. The two phenyl rings attached at the 2- and 3-positions are twisted with respect to this central quinoxaline plane, a common feature in related 2,3-diphenylquinoxaline (B159395) structures which helps to minimize steric hindrance aps.org. The key structural features are the linear geometries of the ethynyl (B1212043) (alkyne) groups at the 5- and 8-positions of the quinoxaline core. In the crystal lattice, the molecules arrange themselves in a packing motif that is influenced by intermolecular interactions, though strong hydrogen bonding is absent. The precise arrangement is critical for understanding potential solid-state electronic properties.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₁₄N₂ |

| Formula Weight | 330.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.018 (3) |

| b (Å) | 5.733 (1) |

| c (Å) | 21.018 (4) |

| β (°) | 96.79 (3) |

| Volume (ų) | 1677.3 (6) |

| Z | 4 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Connectivity

While the synthesis of Quinoxaline, 5,8-diethynyl-2,3-diphenyl- has been reported for its use as a monomer in the preparation of π-conjugated polymers, detailed ¹H and ¹³C NMR spectroscopic data for the isolated monomer is not extensively available in the cited literature aps.orgjddtonline.info.

For the parent compound, 2,3-diphenylquinoxaline, ¹H NMR spectra typically show multiplets for the phenyl protons between δ 7.3-7.6 ppm and signals for the quinoxaline protons between δ 7.7-8.2 ppm researchgate.netelsevierpure.com. For Quinoxaline, 5,8-diethynyl-2,3-diphenyl- , one would expect to see characteristic signals for the aromatic protons on the quinoxaline backbone and the phenyl substituents. A key feature would be a singlet for the acetylenic protons (-C≡C-H), the chemical shift of which would confirm the presence of the terminal alkyne groups. In ¹³C NMR, distinct signals for the quaternary carbons of the C≡C bonds would be expected around δ 80-90 ppm, in addition to the aromatic signals.

Advanced Vibrational Spectroscopy (e.g., Raman, Fourier-Transform Infrared) for Functional Group Identification and π-Conjugation Assessment

Specific Fourier-Transform Infrared (FT-IR) and Raman spectra for Quinoxaline, 5,8-diethynyl-2,3-diphenyl- are not detailed in the primary literature.

However, based on its structure, the FT-IR spectrum would be expected to display several characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ would correspond to the ≡C-H stretching of the terminal alkyne groups. The C≡C triple bond stretch would appear as a weak to medium band in the region of 2100-2150 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoxaline and phenyl rings would be observed in the 1400-1600 cm⁻¹ region researchgate.net. Raman spectroscopy would be particularly useful for observing the symmetric C≡C stretch, which is often weak in the IR spectrum, providing complementary information on the π-conjugated system.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a new compound. While HRMS data for the specific title compound is not reported in the reviewed literature, the expected data can be predicted.

The chemical formula is C₂₄H₁₄N₂, corresponding to an exact mass of 330.1157 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ at m/z 331.1235, confirming its composition with high precision. The fragmentation pattern would likely involve losses related to the phenyl and ethynyl substituents, providing further structural confirmation. For comparison, the parent 2,3-diphenylquinoxaline shows a molecular ion peak at m/z 282 researchgate.net.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Potentials and Energy Levels

The electrochemical properties of Quinoxaline, 5,8-diethynyl-2,3-diphenyl- have not been specifically reported. However, quinoxalines are known to be electrochemically active, typically exhibiting reversible or quasi-reversible reduction processes due to the electron-deficient nature of the pyrazine (B50134) ring jddtonline.info.

Cyclic voltammetry (CV) would be used to determine its reduction and oxidation potentials, which are critical for estimating the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The introduction of electron-withdrawing ethynyl groups at the 5 and 8 positions is expected to lower the LUMO energy level, making the compound easier to reduce compared to the parent 2,3-diphenylquinoxaline. These energy levels are vital for assessing the compound's suitability for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Photophysical Characterization (e.g., UV-Vis Absorption, Photoluminescence Spectroscopy, Quantum Yields, Decay Times)

Detailed photophysical data, including UV-Visible absorption, photoluminescence (PL) spectra, quantum yields, and excited-state decay times, for Quinoxaline, 5,8-diethynyl-2,3-diphenyl- are not available in the surveyed literature.

Generally, 2,3-diphenylquinoxaline derivatives exhibit strong UV absorption due to π-π* transitions within the extensive aromatic system. The extension of conjugation through the diethynyl substituents in the title compound would be expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to 2,3-diphenylquinoxaline. Photoluminescence studies would reveal the compound's emission color and efficiency (quantum yield) in various solvents, while time-resolved spectroscopy would measure the lifetime of its excited state. These properties are fundamental to its potential use in applications such as fluorescent probes or emissive layers in OLEDs.

Applications of Quinoxaline, 5,8 Diethynyl 2,3 Diphenyl , in Advanced Materials Science

Precursors for π-Conjugated Polymers and Oligomers

The presence of two terminal ethynyl (B1212043) groups makes 5,8-diethynyl-2,3-diphenylquinoxaline an ideal monomer for the synthesis of π-conjugated polymers through various cross-coupling reactions. These polymers inherit the desirable electronic and physical properties of the quinoxaline (B1680401) core, leading to materials with high electron affinity and extended electronic delocalization.

Poly(5,8-quinoxaline ethynylene)s (PQE) are a class of polymers synthesized from diethynylquinoxaline monomers. The synthesis typically involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between a 5,8-dihalo-2,3-diphenylquinoxaline and a diacetylene compound, or by the homocoupling of a 5,8-diethynyl-2,3-diphenylquinoxaline derivative.

A common synthetic route begins with the creation of a soluble quinoxaline precursor. For instance, 2,3-bis(4-(octyloxy)phenyl)-5,8-dibromoquinoxaline can be synthesized by the condensation of 3,6-dibromobenzene-1,2-diamine (B1314658) with 1,2-bis(4-(octyloxy)phenyl)ethane-1,2-dione in acetic acid. amazonaws.com This dibrominated monomer can then be reacted with a protected acetylene, like trimethylsilylacetylene, via a Sonogashira coupling to yield the trimethylsilyl-protected diethynyl monomer. amazonaws.com After deprotection, the resulting 5,8-diethynylquinoxaline monomer can undergo polymerization. The polymer, PQE, is noted for its stability in light and air, a significant improvement over related poly(quinoxaline vinylene)s. acs.org

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 3,6-dibromobenzene-1,2-diamine, 1,2-bis(4-(octyloxy)phenyl)ethane-1,2-dione | Acetic acid, reflux | 2,3-Bis(4-(octyloxy)phenyl)-5,8-dibromoquinoxaline | 56% amazonaws.com |

| 2 | 2,3-Bis(4-(octyloxy)phenyl)-5,8-dibromoquinoxaline, Trimethylsilylacetylene | Pd(PPh₃)Cl₂, CuI, THF/Triethylamine, 50 °C | 2,3-Bis(4-(octyloxy)phenyl)-5,8-bis((trimethylsilyl)ethynyl)quinoxaline | 77% amazonaws.com |

The resulting polymers, such as poly(2,3-bis(4-(2-ethylhexyl)oxyphenyl)quinoxaline-5,8-diyl ethynylene), exhibit significantly broader and red-shifted absorption spectra compared to their non-ethynylene linked counterparts, indicating a more highly conjugated and planar backbone. acs.org

The design of π-conjugated polymers based on the 5,8-diethynyl-2,3-diphenylquinoxaline monomer is guided by several key principles aimed at tuning the material's optoelectronic properties.

Electron-Deficient Core: Quinoxaline is an electron-deficient (n-type) heteroaromatic unit. acs.orgnih.gov Incorporating this moiety into a polymer backbone inherently creates a material with high electron affinity, making it suitable for applications requiring electron transport. acs.orgnih.gov

Ethynylene Linkage: The introduction of the rigid ethynylene (-C≡C-) linkage between quinoxaline units serves multiple purposes. It extends the π-conjugation along the polymer backbone more effectively than a simple single bond, and it promotes a more planar conformation. acs.orgacs.org This enhanced planarity and conjugation lead to a smaller highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) gap, which results in a red-shift in the material's absorption spectrum. acs.org The resulting poly(5,8-quinoxaline ethynylene) (PQE) has a lower bandgap (2.25 eV) than many comparable donor-acceptor materials. acs.orgacs.org

Side-Chain Engineering: The phenyl groups at the 2 and 3 positions of the quinoxaline core can be functionalized with solubilizing side chains, such as alkyl or alkoxy groups. This is crucial for processing the polymers in solution without significantly altering the electronic properties of the conjugated backbone. acs.org

Role in Organic Electronic Devices

The intrinsic electronic properties of the 5,8-diethynyl-2,3-diphenylquinoxaline unit make it a valuable component in various organic electronic devices, including as an electron transporter, a host material in OLEDs, and an acceptor unit in photovoltaics.

An effective electron transporting material (ETM) should possess a low-lying LUMO energy level (typically ≤ -4.0 eV for air stability) and high electron mobility. beilstein-journals.org Quinoxaline derivatives are recognized as attractive ETMs due to the electron-deficient nature of the quinoxaline ring system. nih.govbeilstein-journals.org This deficiency facilitates the acceptance and transport of electrons.

Polymers derived from 5,8-diethynyl-2,3-diphenylquinoxaline, like PQE, have a high electron affinity and a lower electrochemical reduction potential compared to analogous polymers lacking the ethynylene spacer. acs.org This demonstrates their enhanced capability to accept electrons. The strong electron-accepting character of the quinoxaline unit, combined with the extended conjugation provided by the ethynyl linkages, makes these materials prime candidates for the electron-transporting layer in devices like OLEDs and organic solar cells, where efficient charge balance is critical. beilstein-journals.org

In phosphorescent OLEDs (PhOLEDs), a host material is used to form a matrix for a phosphorescent guest (the emitter). The host material must have a triplet energy level that is higher than that of the guest to ensure efficient energy transfer and prevent quenching of the emission. rsc.org

Given their high electron affinity, materials based on 5,8-diethynyl-2,3-diphenylquinoxaline are well-suited for use as electron-transporting hosts. rsc.org The rigid and extended π-conjugated structure can lead to a high triplet energy, which is necessary to confine excitons on a lower-energy phosphorescent guest. While specific studies focusing solely on 5,8-diethynyl-2,3-diphenylquinoxaline as an OLED host are not prevalent, related electron-deficient structures like 1,3,5-triazine (B166579) derivatives have been successfully employed as electron transport-type hosts, demonstrating good electron mobilities (> 10⁻⁴ cm²V⁻¹s⁻¹) and high triplet energies (up to 2.80 eV). rsc.org The quinoxaline-based materials could function similarly, facilitating electron injection and transport while effectively hosting the light-emitting guest molecules. rsc.org

In organic photovoltaics, a blend of an electron-donor and an electron-acceptor material is used to generate charge upon absorbing light. The 2,3-diphenylquinoxaline (B159395) unit is a powerful electron acceptor for these architectures. rsc.orgnih.gov

Its role is demonstrated in D–π–A–π–D (Donor-π bridge-Acceptor-π bridge-Donor) type small molecules, where the 2,3-diphenyl-substituted quinoxaline acts as the central acceptor core. rsc.org This design results in molecules with a narrow band-gap and broad solar spectrum absorption. rsc.org For example, a solution-processed solar cell using such a small molecule as the donor blended with a fullerene acceptor achieved a power conversion efficiency (PCE) of 6.25%. rsc.org

Furthermore, the electron-deficient diphenylquinoxaline moiety has been integrated into the π-conjugated spacer of dipolar organic dyes for dye-sensitized solar cells (DSSCs). nih.gov This incorporation effectively reduces the energy gap of the dyes, extending their light absorption into the visible spectrum. DSSCs based on these dyes have shown impressive performance, achieving high efficiencies attributed to high dye loading, rapid dye regeneration, and effective retardation of charge recombination. nih.gov

| Parameter | Value |

|---|---|

| Overall Power Conversion Efficiency (η) | 7.35% |

| Short-Circuit Current Density (Jsc) | 14.01 mA cm⁻² |

| Open-Circuit Voltage (Voc) | 0.72 V |

| Fill Factor (FF) | 0.73 |

Development of Advanced Chemosensors and Recognition Materials (Focused on chemical interactions and signal transduction)

Based on the available research, there is no specific information detailing the application of Quinoxaline, 5,8-diethynyl-2,3-diphenyl- in the development of chemosensors or recognition materials.

Nonlinear Optics and Photonics Applications of Quinoxaline-Based Chromophores

The quinoxaline core is a valuable component in the design of chromophores for nonlinear optics (NLO), a field focused on materials that alter the properties of light. jhuapl.edumdpi.com These materials are crucial for applications like optical switching, data processing, and frequency conversion. jhuapl.edumdpi.com The efficacy of NLO materials is often described by the nonlinear optical coefficient, d₃₃, which quantifies the second-harmonic generation (SHG) capability.

Research into push-pull chromophores, which contain an electron donor and an electron acceptor connected by a π-conjugated bridge, has shown the potential of the quinoxaline moiety in this domain. rsc.orgresearchgate.net Although not identical to Quinoxaline, 5,8-diethynyl-2,3-diphenyl-, these related systems demonstrate the core's ability to facilitate charge transfer, a key requirement for NLO activity. Studies on composite polymer materials doped with quinoxaline-based push-pull chromophores have yielded significant NLO coefficients. rsc.org

For example, composite materials have been developed using a polymethylmethacrylate (PMMA) matrix doped with quinoxaline chromophores featuring an aniline-based donor and a tricyanofuran acceptor. rsc.orgresearchgate.net The performance of these materials is highly dependent on the concentration of the active chromophore.

Table 1: NLO Properties of Methacrylic Copolymers with Quinoxaline Chromophores This interactive table summarizes the nonlinear optical coefficient (d₃₃) as a function of chromophore content in methacrylic copolymers.

| Chromophore Content (mol %) | NLO Coefficient (d₃₃) (pm/V) |

|---|---|

| 13 | 43 |

Further research on different donor groups attached to the quinoxaline system has yielded even higher NLO coefficients. The thermal and temporal stability of the NLO response is also a critical factor for practical applications. Some quinoxaline-based polymer materials have shown remarkable stability, with the d₃₃ value remaining almost constant over 24 months at room temperature and retaining over 94% of its response after heating. rsc.org

Table 2: Performance of Composite Polymers Doped with Push-Pull Quinoxaline Chromophores This interactive table presents the maximum NLO coefficient (d₃₃) achieved for different doped polymer systems.

| Chromophore System | Chromophore Content (wt %) | Max. NLO Coefficient (d₃₃) (pm/V) |

|---|---|---|

| Chromophore with N,N-dibutylamino-3-ethylbenzene donor | 25 | 75 |

| Chromophore with added cyclohexylphenyl group in acceptor | 40 | 97 |

While direct NLO studies on Quinoxaline, 5,8-diethynyl-2,3-diphenyl- are not specified, its structure, containing a quinoxaline bridge and conjugated phenyl and ethynyl groups, suggests its potential as a building block for creating new, highly effective NLO materials. rsc.org

Future Research Directions and Emerging Challenges for Quinoxaline, 5,8 Diethynyl 2,3 Diphenyl

Development of More Sustainable and Scalable Synthetic Methodologies

The future viability of Quinoxaline (B1680401), 5,8-diethynyl-2,3-diphenyl- in commercial applications hinges on the development of synthetic routes that are not only efficient but also environmentally benign and scalable. Current synthetic approaches for quinoxaline derivatives often rely on transition-metal catalysis and harsh reaction conditions, which can be costly and generate hazardous waste. nih.gov Future research should focus on:

Green Chemistry Approaches: Exploring synthetic strategies that utilize greener solvents, reduce the number of synthetic steps (pot-economy), and employ catalysts that are abundant and non-toxic is crucial. nih.govchemistryviews.org Methodologies such as microwave-assisted and ultrasound-assisted synthesis, which can lead to shorter reaction times and higher yields, should be investigated for the synthesis of this specific diethynyl derivative. mtieat.org

Catalyst Innovation: The development of novel, highly efficient, and recyclable catalysts is a significant challenge. Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs) and supported nanoparticles, could offer solutions for easier separation and reuse, thus improving the sustainability of the synthesis. nih.govmdpi.com

Scalability Concerns: A significant hurdle is the transition from laboratory-scale synthesis to large-scale industrial production. Future work must address the challenges of maintaining high yields and purity when scaling up the synthesis of Quinoxaline, 5,8-diethynyl-2,3-diphenyl- and its precursors. This includes optimizing reaction parameters and developing robust purification techniques.

Exploration of Novel Functionalization Strategies for Tailored Electronic and Optical Properties

The electronic and optical properties of Quinoxaline, 5,8-diethynyl-2,3-diphenyl- are intrinsically linked to its molecular structure. The ethynyl (B1212043) groups at the 5 and 8 positions offer prime sites for further functionalization, enabling the fine-tuning of its properties for specific applications.

Post-Synthetic Modification: The reactive nature of the terminal alkyne presents an opportunity for a variety of post-synthetic modifications, such as click chemistry, Sonogashira coupling, and cyclization reactions. These can be used to introduce a wide range of functional groups to modulate the compound's electronic energy levels (HOMO/LUMO), absorption and emission spectra, and charge transport characteristics. rsc.org

Donor-Acceptor Architectures: A key strategy in designing materials for optoelectronics is the creation of donor-acceptor (D-A) systems. rsc.org The quinoxaline core is electron-accepting, and the phenyl groups have a degree of electron-donating character. Future research could explore attaching stronger donor or acceptor moieties to the ethynyl groups to enhance intramolecular charge transfer (ICT), which is beneficial for applications in solar cells and light-emitting diodes. nih.govrsc.org

Impact of Substituents: Systematic studies are needed to understand how different functional groups at the ethynyl positions affect the photophysical properties. For instance, introducing electron-withdrawing groups is expected to lower the LUMO energy level, potentially improving electron injection in n-type materials, while electron-donating groups would raise the HOMO level, which is desirable for hole-transporting materials. rsc.org

| Potential Functionalization Strategy | Target Property Modification | Potential Application |

| Attaching Triphenylamine via Sonogashira Coupling | Enhanced hole-transport, red-shifted absorption | Organic Solar Cells (as donor material) |

| Introducing Cyano Groups via Click Chemistry | Lowered LUMO, improved electron affinity | Organic Field-Effect Transistors (as n-type material) |

| Polymerization via Glaser Coupling | Formation of a conjugated polymer, broad absorption | Organic Photovoltaics, Sensors |

Rational Design Principles for Next-Generation Optoelectronic Materials

The development of next-generation optoelectronic devices requires a shift from trial-and-error synthesis to a more predictive, design-oriented approach. For Quinoxaline, 5,8-diethynyl-2,3-diphenyl-, this involves establishing clear structure-property relationships.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for predicting the electronic structure, optical properties, and charge transport characteristics of new derivatives before their synthesis. mdpi.comresearchgate.net This can guide the selection of the most promising candidates for experimental investigation, saving time and resources.

Structure-Property-Performance Relationships: A critical area of future research is to build a comprehensive understanding of how modifications to the molecular structure of Quinoxaline, 5,8-diethynyl-2,3-diphenyl- translate into the performance of devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). mdpi.comnih.gov This involves correlating molecular properties such as frontier molecular orbital energies and charge carrier mobilities with device metrics like power conversion efficiency and external quantum efficiency. researchgate.net

High-Throughput Screening: Combining computational modeling with automated synthesis and characterization could enable the high-throughput screening of a large library of derivatives. This would accelerate the discovery of new materials with optimized properties for specific applications.

Integration into Hybrid Organic-Inorganic Composite Materials

The creation of hybrid materials by combining organic components like Quinoxaline, 5,8-diethynyl-2,3-diphenyl- with inorganic nanomaterials offers a pathway to novel functionalities and enhanced performance. ub.edu

Scaffolds for Perovskite Solar Cells: The quinoxaline scaffold has shown potential for use in perovskite solar cells, for example, as a component of the hole transport layer (HTL). mdpi.comnih.gov The ethynyl groups of Quinoxaline, 5,8-diethynyl-2,3-diphenyl- could serve as anchoring points to the perovskite surface or other components of the device, potentially improving interfacial contact and charge extraction.

Composites with Inorganic Nanoparticles: Integrating the quinoxaline derivative with inorganic nanoparticles, such as quantum dots or metal oxides, could lead to hybrid materials with unique photophysical properties. researchgate.net For example, such composites could exhibit enhanced light-harvesting capabilities or be used in sensing applications. The challenge lies in achieving a controlled and stable interface between the organic and inorganic components. nih.gov

Surface Functionalization: The reactive ethynyl groups could be used to chemically graft the quinoxaline molecule onto the surface of inorganic substrates, creating well-defined interfaces in hybrid electronic devices. This could lead to improved device performance and stability by controlling the morphology and electronic coupling at the organic-inorganic interface.

| Inorganic Component | Hybrid Material Concept | Potential Advantage |

| Perovskite (e.g., MAPbI₃) | Interfacial modifier in perovskite solar cells | Improved charge extraction and stability |

| Cadmium Selenide (CdSe) Quantum Dots | Energy transfer donor/acceptor pair | Tunable light emission, enhanced light absorption |

| Titanium Dioxide (TiO₂) Nanoparticles | Dye-sensitized solar cell component | Covalent anchoring of the dye, improved electron injection |

Addressing Stability and Longevity Challenges in Device Applications

A major obstacle for the commercialization of organic electronic devices is their limited operational stability and lifetime. For materials like Quinoxaline, 5,8-diethynyl-2,3-diphenyl-, understanding and mitigating degradation pathways is paramount.

Photochemical and Thermal Stability: The intrinsic stability of the molecule under operational conditions (exposure to light, heat, and oxygen) needs to be thoroughly investigated. The ethynyl and quinoxaline moieties could be susceptible to degradation, leading to a decline in device performance over time. uni-stuttgart.de Future research should focus on identifying these degradation mechanisms and developing strategies to enhance the molecule's robustness, for instance, through the introduction of stabilizing functional groups.

Morphological Stability: In thin-film devices, the morphology of the active layer can change over time, leading to performance degradation. The phenyl groups in Quinoxaline, 5,8-diethynyl-2,3-diphenyl- may influence its solid-state packing and thin-film morphology. Strategies to control and stabilize the morphology, such as thermal annealing or the use of additives, need to be explored.

Interfacial Degradation: The interfaces between the quinoxaline-based material and other layers in a device (electrodes, transport layers) are often weak points where degradation can initiate. uni-stuttgart.de Understanding the chemical and physical processes at these interfaces is crucial for designing more durable devices.

Advanced Structure-Property Relationship Studies for Predictive Material Design

Moving beyond simple correlations, the future of materials design for compounds like Quinoxaline, 5,8-diethynyl-2,3-diphenyl- lies in the development of predictive models based on a deep understanding of structure-property relationships.

Machine Learning and AI: By generating large datasets of experimental and computational data for a range of quinoxaline derivatives, machine learning algorithms can be trained to predict the properties of new, un-synthesized molecules. This data-driven approach can significantly accelerate the materials discovery process.

Multi-scale Modeling: To accurately predict device performance, it is necessary to bridge the gap between molecular properties and macroscopic device characteristics. Multi-scale modeling approaches that combine quantum chemical calculations with device-level simulations will be essential for a holistic understanding of how molecular design impacts device function.

Feedback Loop between Theory and Experiment: A tight feedback loop between theoretical prediction and experimental validation is crucial. Theoretical models can guide experimental efforts, while experimental results provide the necessary data to refine and improve the predictive power of the models. This synergistic approach will be key to the rational design of next-generation materials based on the Quinoxaline, 5,8-diethynyl-2,3-diphenyl- scaffold.

Q & A

Q. How can structural modifications enhance the metabolic stability of quinoxaline-based therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.